1-Acetyl-2-imidazolidinone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

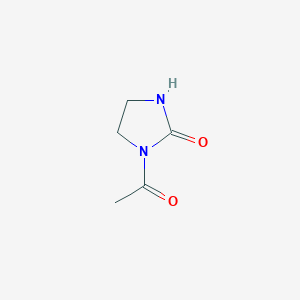

Structure

3D Structure

特性

IUPAC Name |

1-acetylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-4(8)7-3-2-6-5(7)9/h2-3H2,1H3,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWACYUTERPMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202187 | |

| Record name | 1-Acetylimidazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5391-39-9 | |

| Record name | 1-Acetyl-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5391-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylimidazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetylimidazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-2-imidazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLIMIDAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I618FH9ZLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Acetyl-2-imidazolidinone: A Comprehensive Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and synthesis history of 1-acetyl-2-imidazolidinone, a key intermediate in modern pharmaceutical development. The document details the initial discovery and subsequent evolution of its synthesis, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for pivotal synthesis methodologies are provided, alongside visualizations of reaction workflows created using Graphviz (DOT language). This guide serves as a comprehensive resource for researchers and professionals involved in organic synthesis and drug development, offering a thorough understanding of the chemical history and practical synthesis of this important compound.

Introduction

This compound, with the CAS number 5391-39-9, is a heterocyclic compound characterized by an imidazolidinone ring with an acetyl group attached to one of the nitrogen atoms.[1] While not known for its direct biological activity, it has emerged as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Notably, it is a key precursor in the manufacture of the antihypertensive drug moxonidine (B1115) and is also recognized as a process impurity in the synthesis of clonidine (B47849), designated as "Clonidine EP Impurity A".[2][3] Its utility extends to the development of novel therapeutic agents, with potential applications in the synthesis of anti-inflammatory and anti-cancer drugs.[4] This guide traces the historical origins of its synthesis and provides a detailed overview of the primary synthetic routes developed over time.

Discovery and Historical Synthesis

The first documented synthesis of this compound is attributed to H.K. Hall, Jr., and A.K. Schneider in their 1958 publication in the Journal of the American Chemical Society.[5] A Russian patent describes this initial method as the boiling of 2-imidazolidinone (also known as ethyleneurea) with an excess of acetic anhydride (B1165640).[5] Recrystallization of the resulting product from acetonitrile (B52724) yielded the compound.[5]

A subsequent synthesis was described by J.C. Roberts in a 1964 paper, also in the Journal of the American Chemical Society.[5] This method involved boiling 2-imidazolidinone with a 10-fold molar excess of acetic anhydride for 30 minutes, followed by distillation of the excess anhydride under reduced pressure and recrystallization of the residue from alcohol.[5] These early methods laid the groundwork for subsequent refinements aimed at improving yield, purity, and process efficiency.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline powder.[1] A summary of its key physicochemical and spectroscopic properties is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂O₂ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| Melting Point | 171.5-192 °C (Varies with purity) | [5] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water and organic solvents | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| IR (KBr) | νmax 1654, 1725, 3259 cm⁻¹ | |

| ¹H NMR (300MHz) | δ 2.47 (s, 3H), 3.47 (t, J 8.1 Hz, 2H), 3.92 (t, J 8.1 Hz, 2H), 5.87 (broad s, 1H) | |

| ¹³C NMR (75.5 MHz) | δ 23.3, 36.4, 42.1, 157.2, 170.8 | |

| MS (CI, 230 eV) | m/z (%) 129 [MH+], 128 [M+], 85 (100), 70 (10) |

Key Synthesis Methodologies and Experimental Protocols

The primary route for the synthesis of this compound involves the N-acetylation of 2-imidazolidinone. The most common acetylating agents are acetic anhydride and acetyl chloride.

Synthesis via Acetic Anhydride

This is the most frequently cited method, with several variations in reaction conditions.

This protocol is based on the early synthetic descriptions.

Experimental Protocol:

-

To a 100 mL round-bottom flask, add 2-imidazolidinone (5.18 g, 60.2 mmol) and acetic anhydride (50 mL).

-

Place the flask in an oil bath and heat the mixture to 150 °C with stirring for 1 hour.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated solid by filtration.

-

Wash the solid with a small amount of cold ethanol (B145695).

-

Dry the solid to obtain this compound.

Expected Yield: Approximately 64.1% (4.94 g).[3]

This method, described in a Russian patent, aims for higher yield and purity.

Experimental Protocol:

-

In a reaction vessel, create a mixture of 2-imidazolidinone (42.0 g, 0.4683 mol) and acetic anhydride (97.2 g, 0.9366 mol) (molar ratio 1:2).

-

Stir the mixture for 1 hour at 65 °C.

-

Increase the temperature to 90 °C and stir for an additional hour.

-

Add ethyl acetate (B1210297) (42 cm³) to the reaction mass and stir at 70-75 °C until a homogeneous, easily stirrable suspension is formed.

-

Cool the mixture and allow it to stand, then stir until a uniform suspension is achieved.

-

Filter the product, wash the precipitate with ethyl acetate, and dry at 100-110 °C.

Reported Yield: 77% with a purity of at least 96%.[5]

Table 3: Comparison of Acetic Anhydride Synthesis Protocols

| Parameter | High-Temperature Protocol | Optimized Two-Temperature Protocol |

| Molar Ratio (2-imidazolidinone:Ac₂O) | ~1:8.6 | 1:2 |

| Temperature | 150 °C | 65 °C then 90 °C |

| Reaction Time | 1 hour | 2 hours |

| Solvent/Work-up | Filtration, ethanol wash | Ethyl acetate addition, filtration, ethyl acetate wash |

| Reported Yield | 64.1% | 77% |

Synthesis via Acetyl Chloride

An alternative method utilizes acetyl chloride as the acetylating agent, typically at a lower temperature.

Experimental Protocol:

-

Suspend 2-imidazolidinone (25.8 parts by weight) in dry tetrahydrofuran (B95107) (350 parts by volume) in a reaction vessel and cool to 0 °C.

-

Add a solution of acetyl chloride (23.6 parts by weight) in tetrahydrofuran (100 parts by volume) dropwise over 60 minutes.

-

Stir the mixture for 3 hours at room temperature.

-

Blow dry air through the solution for a period of time.

-

Remove the solvent in vacuo.

-

Recrystallize the residue from boiling nitromethane.

Visualization of Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthesis methods.

Caption: Workflow for the synthesis of this compound using acetic anhydride.

Caption: Workflow for the synthesis of this compound using acetyl chloride.

Applications in Pharmaceutical Synthesis

The primary utility of this compound is as a versatile intermediate in the synthesis of pharmaceuticals.

Synthesis of Moxonidine

This compound is a critical starting material for the synthesis of moxonidine, an antihypertensive medication. The synthesis involves the reaction of 4,6-dichloro-2-methyl-5-aminopyrimidine with this compound to form an intermediate, which is then further reacted to yield moxonidine.

Caption: Logical relationship of this compound in the synthesis of Moxonidine.

Clonidine and Tizanidine (B1208945) Impurity

This compound is a known process-related impurity in the manufacturing of clonidine, another antihypertensive drug. It is also identified as a genotoxic impurity in tizanidine hydrochloride, a muscle relaxant. Its presence necessitates careful control and monitoring during the production of these APIs to ensure their safety and efficacy.

Conclusion

This compound, since its initial synthesis in the late 1950s, has evolved from a laboratory curiosity to a compound of significant industrial importance in the pharmaceutical sector. The synthetic methodologies, primarily based on the acetylation of 2-imidazolidinone, have been refined over the decades to optimize yield and purity. While devoid of direct pharmacological activity itself, its role as a key building block for complex APIs like moxonidine underscores its value. This guide has provided a comprehensive overview of its discovery, synthesis, and applications, offering a valuable resource for chemists and pharmaceutical scientists. The detailed protocols and workflow visualizations serve as a practical aid for the synthesis and understanding of this important chemical intermediate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Method for preparing clonidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. US5684156A - Process for preparation of clonidine derivatives - Google Patents [patents.google.com]

- 4. EP2892895A1 - Moxonidine synthesis with the aid of organic bases - Google Patents [patents.google.com]

- 5. EP2765131A1 - Process for the production of Moxonidine - Google Patents [patents.google.com]

Characterization and properties of 1-Acetyl-2-imidazolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization and properties of 1-Acetyl-2-imidazolidinone, a key chemical intermediate in pharmaceutical synthesis. This document outlines its physicochemical properties, spectroscopic profile, and detailed experimental protocols for its synthesis and analysis. Furthermore, it explores the biological context of this compound, particularly its relationship with antihypertensive drugs that target adrenergic and imidazoline (B1206853) receptor signaling pathways.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below, providing a baseline for its handling, formulation, and quality control.

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂O₂ | [2] |

| Molar Mass | 128.13 g/mol | [2] |

| Melting Point | 173-175 °C | [2] |

| 180-181 °C | [3] | |

| 182-186 °C | [4] | |

| 190-192 °C | [5] | |

| Density | 1.237 g/cm³ | [2] |

| Solubility | Sparingly soluble in Chloroform and DMSO. Slightly soluble in Methanol (with heating). | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| CAS Number | 5391-39-9 | [2] |

Spectroscopic Characterization

The structural identity of this compound is confirmed through various spectroscopic techniques. The key spectral data are presented below, offering a reference for analytical verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| ¹H | Not Specified (300 MHz) | 2.47 | singlet | - | -COCH₃ | [3] |

| 3.47 | triplet | 8.1 | -CH₂-N- | [3] | ||

| 3.92 | triplet | 8.1 | -CH₂-N(Ac)- | [3] | ||

| 5.87 | broad singlet | - | -NH- | [3] | ||

| ¹³C | Not Specified (75.5 MHz) | 23.3 | - | - | -COCH₃ | [3] |

| 36.4 | - | - | -CH₂- | [3] | ||

| 42.1 | - | - | -CH₂- | [3] | ||

| 157.2 | - | - | -C=O (ring) | [3] | ||

| 170.8 | - | - | -C=O (acetyl) | [3] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3259 | N-H stretch | [3] |

| 1725 | C=O stretch (acetyl) | [3] |

| 1654 | C=O stretch (ring amide) | [3] |

Mass Spectrometry (MS)

| m/z | Ion | Relative Intensity (%) | Reference |

| 129 | [M+H]⁺ | - | [3] |

| 128 | [M]⁺ | - | [3] |

| 85 | - | 100 | [3] |

| 70 | - | 10 | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining a high-purity product for research and development.

Synthesis of this compound

Method 1: From 2-Imidazolidinone and Acetic Anhydride (B1165640) [6]

This protocol describes a common and straightforward method for the acetylation of 2-imidazolidinone.

-

Materials:

-

2-Imidazolidinone (5.18 g, 60.2 mmol)

-

Acetic anhydride (50 mL)

-

Cold ethanol (B145695)

-

-

Apparatus:

-

100 mL round-bottom flask

-

Oil bath

-

Stirring apparatus

-

Filtration apparatus

-

-

Procedure:

-

To a 100 mL round-bottom flask, add 2-imidazolidinone and acetic anhydride.

-

Place the flask in an oil bath and heat the mixture to 150 °C with stirring for 1 hour.

-

After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will form.

-

Collect the precipitated solid by filtration.

-

Wash the solid with a small amount of cold ethanol.

-

Dry the product to obtain colorless solid this compound (yield: 4.94 g, 64.1%).[6]

-

Method 2: From Imidazol-2-one and Acetyl Chloride [7]

This alternative method utilizes acetyl chloride as the acetylating agent.

-

Materials:

-

Imidazol-2-one (25.8 parts by weight)

-

Acetyl chloride (23.6 parts by weight)

-

Dry tetrahydrofuran (B95107) (THF) (450 parts by volume)

-

-

Apparatus:

-

Reaction vessel with dropping funnel

-

Stirring apparatus

-

Apparatus for solvent removal under vacuum

-

Recrystallization apparatus

-

-

Procedure:

-

Suspend imidazol-2-one in 350 parts by volume of dry THF in a reaction vessel cooled to 0 °C.

-

Add a solution of acetyl chloride in 100 parts by volume of THF dropwise over 60 minutes.

-

Stir the mixture for 3 hours at room temperature.

-

Blow dry air through the solution for a period of time.

-

Remove the solvent in vacuo.

-

Recrystallize the residue from boiling nitromethane to yield N-acetyl-imidazolid-2-one.[7]

-

Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

-

Recrystallization: As described in the synthesis protocols, recrystallization from solvents such as ethanol or nitromethane is an effective purification method.[6][7]

-

Flash Column Chromatography: For higher purity, flash column chromatography using silica (B1680970) gel and an appropriate eluent system (e.g., ethyl acetate) can be employed.[3]

Biological Context and Signaling Pathways

This compound is primarily of interest in the pharmaceutical industry as a synthetic intermediate and a known impurity in the production of clonidine (B47849).[1] It is also used in the synthesis of the antihypertensive drug moxonidine (B1115).[1] The therapeutic effects of clonidine and moxonidine are mediated through their interaction with adrenergic and imidazoline receptors, which play a crucial role in the central regulation of blood pressure.

Signaling Pathways of Clonidine and Moxonidine

Clonidine and moxonidine both lower blood pressure by reducing sympathetic outflow from the central nervous system.[8][9] However, they exhibit different receptor selectivity. Clonidine primarily acts as an α₂-adrenergic receptor agonist, while moxonidine shows higher selectivity for imidazoline I₁ receptors.[8][9]

Below are diagrams illustrating the generalized signaling pathways for these two drugs.

Caption: Simplified signaling pathway of Clonidine.

Caption: Simplified signaling pathway of Moxonidine.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

Conclusion

This compound is a well-characterized compound with established protocols for its synthesis and analysis. Its significance lies in its role as a crucial building block in the pharmaceutical industry, particularly in the synthesis of antihypertensive agents. A thorough understanding of its properties and the biological pathways of the drugs derived from it is essential for drug development professionals and researchers in medicinal chemistry. This guide provides a foundational repository of technical information to support these endeavors.

References

- 1. This compound | 5391-39-9 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. RU2237662C1 - Method for preparing 1-acetyl-2-imidazolidone - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. droracle.ai [droracle.ai]

- 9. droracle.ai [droracle.ai]

1-Acetyl-2-imidazolidinone CAS number 5391-39-9 verification

CAS Number: 5391-39-9

This technical guide provides an in-depth overview of 1-Acetyl-2-imidazolidinone, a versatile chemical compound with significant applications in pharmaceutical development and organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental protocols, and process visualizations.

Physicochemical Properties

This compound, also known as N-acetylimidazolidin-2-one, is a white to off-white crystalline powder.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | References |

| CAS Number | 5391-39-9 | [1][2][3] |

| Molecular Formula | C5H8N2O2 | [1][3][4] |

| Molecular Weight | 128.13 g/mol | [1][3][4] |

| Appearance | White to almost white crystalline powder | [1][2][3] |

| Melting Point | 182 - 186 °C | [1][3] |

| Purity | ≥ 98% (GC) | [1][3] |

| Solubility | Soluble in methanol (B129727) and other polar solvents. | [2] |

Synthesis Protocols

Several methods for the synthesis of this compound have been documented. The most common approaches involve the acetylation of 2-imidazolidinone. Below are detailed experimental protocols for two such methods.

Synthesis via Acetic Anhydride (B1165640)

This protocol describes the synthesis of this compound using 2-imidazolidinone and acetic anhydride.[2][4][5]

Materials:

-

2-Imidazolidinone (5.18 g, 60.2 mmol)

-

Acetic anhydride (50 mL)

-

Cold ethanol

-

100 mL round-bottom flask

-

Oil bath

-

Stirring apparatus

-

Filtration equipment

Procedure:

-

Add 5.18 g (60.2 mmol) of 2-imidazolidinone and 50 mL of acetic anhydride to a 100 mL round-bottom flask.[4][5]

-

Place the flask in an oil bath and heat the mixture to 150 °C with stirring for 1 hour.[4][5]

-

After 1 hour, cool the reaction mixture to room temperature, which will cause a solid to precipitate.[4][5]

-

The final product is a colorless solid, with an expected yield of approximately 4.94 g (64.1%).[4]

Synthesis via Acetyl Chloride

This alternative method utilizes acetyl chloride for the acetylation of 2-imidazolidinone.[6]

Materials:

-

2-Imidazolidinone (25.8 parts by weight)

-

Acetyl chloride (23.6 parts by weight)

-

Dry tetrahydrofuran (B95107) (THF) (350 parts by volume for the suspension, 100 parts by volume for the acetyl chloride solution)

-

Nitromethane (B149229) (for recrystallization)

-

Reaction vessel equipped for cooling and stirring

Procedure:

-

Prepare a suspension of 25.8 parts by weight of 2-imidazolidinone in 350 parts by volume of dry tetrahydrofuran in a reaction vessel cooled to 0°C.[6]

-

Over a period of 60 minutes, add a solution of 23.6 parts by weight of acetyl chloride in 100 parts by volume of tetrahydrofuran dropwise to the suspension.[6]

-

Stir the mixture for 3 hours at room temperature.[6]

-

Blow dry air through the solution for a period of time.[6]

-

Remove the solvent under vacuum.[6]

-

Recrystallize the residue from boiling nitromethane to obtain the final product.[6]

Applications in Research and Development

This compound serves as a crucial building block and intermediate in various chemical syntheses, particularly within the pharmaceutical industry.[1][2]

-

Pharmaceutical Intermediate: It is a key component in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Notably, it is used in the preparation of the antihypertensive compound moxonidine.[5] It has also been identified as a genotoxic impurity in tizanidine (B1208945) hydrochloride formulations.[7]

-

Organic Synthesis: Its structure, featuring a five-membered ring, provides a stable yet reactive scaffold for developing more complex organic molecules and potential drug candidates.[1]

-

Agrochemicals: The compound is utilized in the formulation of agrochemicals, where it can improve the stability and solubility of pesticides and herbicides.[1]

-

Polymer Science: It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.[1]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

-

Hazards: It can cause skin and serious eye irritation.[3][8] It may also be harmful if swallowed and may cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[3][9]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Use in a well-ventilated area and avoid dust formation.[10] Wash hands thoroughly after handling.[3]

-

Storage: Store in a cool, dry, and well-ventilated place away from sunlight.[9] Keep the container tightly closed.[9][10] It is incompatible with strong oxidizing agents.[9]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 2-imidazolidinone and an acetylating agent.

Caption: General Synthesis Workflow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 5391-39-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 5391-39-9 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. N-Acetylimidazolidinone | C5H8N2O2 | CID 79350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Profile of 1-Acetyl-2-imidazolidinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Acetyl-2-imidazolidinone. The information presented herein is crucial for the identification, characterization, and quality control of this important chemical intermediate in research and pharmaceutical development. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual representations of analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 2.47 | Singlet | - | 3H | -CH₃ (Acetyl group) |

| 3.47 | Triplet | 8.1 | 2H | -CH₂-N(Ac)- |

| 3.92 | Triplet | 8.1 | 2H | -CH₂-NH- |

| 5.87 | Broad Singlet | - | 1H | -NH- |

Table 2: ¹³C NMR Spectroscopic Data of this compound [1]

| Chemical Shift (δ) ppm | Carbon Type |

| 23.3 | -CH₃ |

| 36.4 | -CH₂-N(Ac)- |

| 42.1 | -CH₂-NH- |

| 157.2 | C=O (Imidazolidinone ring) |

| 170.8 | C=O (Acetyl group) |

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data of this compound [1]

| Wavenumber (νmax) cm⁻¹ | Functional Group Assignment |

| 3259 | N-H Stretch |

| 1725 | C=O Stretch (Acetyl group) |

| 1654 | C=O Stretch (Amide in ring) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound [1]

| m/z | Ion | Relative Intensity (%) |

| 129 | [MH]⁺ | - |

| 128 | [M]⁺ | - |

| 85 | - | 100 |

| 70 | - | 10 |

Experimental Protocols

The data presented in this guide were obtained using the following methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at frequencies of 300 MHz and 75.5 MHz, respectively.[1] The sample of this compound was dissolved in an appropriate deuterated solvent (not specified in the source) and placed in a standard 5 mm NMR tube. The chemical shifts are reported in parts per million (ppm) relative to an internal standard.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using the KBr (potassium bromide) disc method.[1] A small amount of solid this compound was intimately mixed with dry KBr powder in a mortar and pestle. The mixture was then compressed under high pressure to form a transparent pellet, through which the IR beam was passed.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with Chemical Ionization (CI) as the ionization source.[1] The energy of the electron beam was 230 eV.[1]

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Generalized workflow for the spectroscopic characterization of this compound.

References

An In-Depth Technical Guide to the Chemical Structure Elucidation of 1-Acetyl-2-imidazolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 1-Acetyl-2-imidazolidinone, a key intermediate in the synthesis of various pharmaceuticals. This document details the analytical techniques and experimental protocols used to confirm the compound's structure, presenting quantitative data in a clear and accessible format.

Introduction

This compound (CAS No. 5391-39-9) is a heterocyclic compound with the molecular formula C₅H₈N₂O₂ and a molecular weight of 128.13 g/mol .[1] It typically appears as a white to off-white crystalline powder.[2] Its role as a building block in organic synthesis, particularly for therapeutic agents, necessitates a thorough understanding of its chemical structure for quality control and regulatory purposes. This guide outlines the synergistic application of various spectroscopic techniques to unequivocally determine its molecular architecture.

Spectroscopic Data and Structural Interpretation

The elucidation of the structure of this compound is achieved through the combined analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The solubility of this compound in solvents like methanol (B129727) and DMSO makes it amenable to NMR analysis.[1][3]

Table 1: ¹H NMR Spectroscopic Data (300 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 2.47 | Singlet | 3H | - | CH₃ (Acetyl group) |

| 3.47 | Triplet | 2H | 8.1 | CH₂ (Imidazolidinone ring, adjacent to NH) |

| 3.92 | Triplet | 2H | 8.1 | CH₂ (Imidazolidinone ring, adjacent to N-acetyl) |

| 5.87 | Broad Singlet | 1H | - | NH (Imidazolidinone ring) |

Table 2: ¹³C NMR Spectroscopic Data (75.5 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 23.3 | C H₃ (Acetyl group) |

| 36.4 | C H₂ (Imidazolidinone ring, adjacent to NH) |

| 42.1 | C H₂ (Imidazolidinone ring, adjacent to N-acetyl) |

| 157.2 | C =O (Imidazolidinone ring) |

| 170.8 | C =O (Acetyl group) |

The ¹H NMR spectrum clearly indicates the presence of an acetyl group with a singlet at 2.47 ppm. The two triplet signals at 3.47 and 3.92 ppm, each integrating to two protons and sharing the same coupling constant, are characteristic of the two adjacent methylene (B1212753) groups in the imidazolidinone ring. The broad singlet at 5.87 ppm is indicative of the N-H proton.

The ¹³C NMR spectrum corroborates this structure with five distinct carbon signals. The signals at 23.3 ppm and 170.8 ppm correspond to the methyl and carbonyl carbons of the acetyl group, respectively. The two signals at 36.4 and 42.1 ppm are assigned to the two methylene carbons of the ring, and the downfield signal at 157.2 ppm is characteristic of the urea-like carbonyl carbon within the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Spectroscopic Data (KBr pellet)

| Wavenumber (cm⁻¹) | Description |

| 3259 | N-H stretching |

| 1725 | C=O stretching (Amide, acetyl group) |

| 1654 | C=O stretching (Urea, imidazolidinone ring) |

The IR spectrum displays a prominent absorption band at 3259 cm⁻¹, which is characteristic of the N-H stretching vibration. The two distinct carbonyl stretching bands at 1725 cm⁻¹ and 1654 cm⁻¹ are indicative of the two different carbonyl environments: the amide carbonyl of the acetyl group and the urea-like carbonyl within the five-membered ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data (Chemical Ionization - CI)

| m/z | Interpretation |

| 129 | [M+H]⁺ (Protonated molecular ion) |

| 128 | [M]⁺ (Molecular ion) |

| 85 | [M - CH₃CO]⁺ |

| 70 | [M - CH₃CONH₂]⁺ |

The mass spectrum shows a protonated molecular ion peak [M+H]⁺ at m/z 129 and a molecular ion peak [M]⁺ at m/z 128, confirming the molecular weight of 128 g/mol . The major fragment ion at m/z 85 corresponds to the loss of the acetyl group, while the fragment at m/z 70 suggests a further fragmentation of the ring.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the acetylation of 2-imidazolidinone.[1][4]

-

Procedure: To a 100 mL round-bottom flask, add 5.18 g (60.2 mmol) of 2-imidazolidinone and 50 mL of acetic anhydride.[1]

-

Place the flask in an oil bath and heat the mixture to 150 °C with stirring for 1 hour.[1]

-

After the reaction is complete, cool the mixture to room temperature.[1]

-

Collect the precipitated solid by filtration.[1]

-

Wash the solid with a small amount of cold ethanol (B145695) to yield the final product.[1]

Another reported synthesis involves the reaction of 2-imidazolidinone with acetyl chloride in tetrahydrofuran.[3]

NMR Spectroscopy

-

Instrumentation: A 300 MHz NMR spectrometer for ¹H NMR and a 75.5 MHz spectrometer for ¹³C NMR.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

-

Data Acquisition: Standard pulse programs are used to acquire the ¹H and ¹³C NMR spectra.

IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation: A mass spectrometer equipped with a Chemical Ionization (CI) source.

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio of the resulting ions.

Visualization of the Elucidation Process and Molecular Structure

The following diagrams illustrate the logical workflow of the structure elucidation and the final confirmed structure of this compound.

References

Physical and chemical properties of 1-Acetyl-2-imidazolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methodologies related to 1-Acetyl-2-imidazolidinone. The information is intended to support research, development, and quality control activities involving this compound.

Introduction

This compound, with the CAS Number 5391-39-9, is a heterocyclic compound that serves as a valuable intermediate in organic synthesis and the pharmaceutical industry.[1][2] Structurally, it consists of an imidazolidinone ring N-acetylated at position 1. This feature makes it a useful building block for the synthesis of more complex molecules, including pharmaceutical agents.[2] It is notably used as a synthetic reagent in the preparation of the antihypertensive compound moxonidine.[3][4] It is also identified as Clonidine EP Impurity A.[3][4]

Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[2][3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈N₂O₂ | [2][3][5] |

| Molecular Weight | 128.13 g/mol | [2][3][5] |

| Appearance | White to off-white crystalline powder/solid | [1][2][3] |

| Melting Point | 173-175 °C, 182-186 °C, 190-192 °C | [2][3][6] |

| Boiling Point | 133 °C @ 760 mmHg | [7] |

| Density | 1.237 g/cm³ | [3] |

| Solubility | Soluble in water and organic solvents. Sparingly soluble in Chloroform and DMSO. Slightly soluble in Methanol (with heating). | [1][3] |

| pKa (Predicted) | 12.11 ± 0.20 | [1][3] |

| Refractive Index | 1.492 | [3] |

Note on Melting Point: There is a notable variation in the reported melting points across different sources, which may be attributed to the purity of the substance and the analytical method used.

Synthesis Protocols

The most commonly cited method for the synthesis of this compound is the acetylation of 2-imidazolidinone using acetic anhydride (B1165640).[4][8][9] Variations of this procedure exist, affecting reaction conditions, yield, and purity of the final product.

The synthesis process can be generalized into the following key stages: reaction, isolation, and purification.

General workflow for the synthesis of this compound.

This protocol is based on the reaction of 2-imidazolidinone with acetic anhydride at an elevated temperature.

-

Materials:

-

2-Imidazolidinone (5.18 g, 60.2 mmol)

-

Acetic anhydride (50 mL)

-

Cold ethanol

-

-

Procedure:

-

To a 100 mL round-bottom flask, add 2-imidazolidinone and acetic anhydride.[4][8]

-

Place the flask in an oil bath and stir the mixture at 150 °C for 1 hour.[4][8]

-

After the reaction is complete, cool the mixture to room temperature.[4][8]

-

The resulting product is colorless solid this compound (4.94 g, 64.1% yield).[4][8]

-

An alternative method utilizes acetyl chloride as the acetylating agent in a suitable solvent.

-

Materials:

-

2-Imidazolidinone (25.8 parts by weight)

-

Dry tetrahydrofuran (B95107) (350 parts by volume)

-

Acetyl chloride (23.6 parts by weight) in tetrahydrofuran (100 parts by volume)

-

Nitromethane (B149229) (for recrystallization)

-

-

Procedure:

-

Prepare a suspension of 2-imidazolidinone in dry tetrahydrofuran in a reaction vessel cooled to 0 °C.[10]

-

Over a period of 60 minutes, add the solution of acetyl chloride in tetrahydrofuran dropwise to the suspension.[10]

-

Stir the mixture for 3 hours at room temperature.[10]

-

Blow dry air through the solution for a period of time.[10]

-

Remove the solvent under vacuum.[10]

-

Recrystallize the residue from boiling nitromethane to obtain the final product.[10]

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for determining the purity of this compound and for quantifying it as a potential impurity in other pharmaceutical compounds.[5][11]

A reverse-phase HPLC (RP-HPLC) method has been developed for the determination of this compound as a genotoxic impurity in Tizanidine Hydrochloride.[11]

-

Stationary Phase: Symmetry ODS (75 x 4.6) mm, 5µm.[11]

-

Mobile Phase: A mixture of 550 ml of phosphate (B84403) buffer (pH 2.5) and 450 ml of acetonitrile.[11]

-

Flow Rate: Isocratic at 1.0 ml/minute.[11]

-

Detection: UV at 240 nm.[11]

-

Injection Volume: 10 µl.[11]

This method demonstrated linearity in the range of 2 µg/mL to 15 µg/mL for the analyte.[11]

Safety and Handling

Based on available safety data sheets, this compound is considered hazardous and may cause serious eye irritation.[7][12]

-

Handling Precautions:

-

Storage:

-

Incompatible Materials:

-

Strong oxidizing agents.[7]

-

Logical Relationship of Synthesis Parameters

The yield and purity of this compound are dependent on several key reaction parameters. The following diagram illustrates the logical relationship between these parameters and the desired outcomes.

Key parameters influencing synthesis outcomes.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 5391-39-9 [chemicalbook.com]

- 5. This compound | 5391-39-9 |In bulk Stock | Aktin Chemicals, Inc. [aktinchem.com]

- 6. RU2237662C1 - Method for preparing 1-acetyl-2-imidazolidone - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. US3931216A - Process for the manufacture of 2-arylamino-2-imidazoline derivatives and their salts - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 5391-39-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 14. 5391-39-9|1-Acetylimidazolidin-2-one|BLD Pharm [bldpharm.com]

Navigating the Physicochemical Landscape of 1-Acetyl-2-imidazolidinone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 1-Acetyl-2-imidazolidinone, a key intermediate in pharmaceutical synthesis. Understanding these fundamental properties is critical for optimizing reaction conditions, developing robust formulations, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs). While extensive quantitative data for public access remains limited, this guide consolidates available information and outlines the established experimental protocols for determining these crucial parameters.

Solubility Profile of this compound

This compound is generally characterized as a white to off-white crystalline powder.[1][2][3][4] Its solubility is a critical factor in its handling, reaction kinetics, and formulation.

Qualitative Solubility

General descriptions indicate that this compound exhibits good solubility in polar solvents, a characteristic attributed to its acetyl and imidazolidinone functional groups.[3] It is also described as being soluble in water and other organic solvents.[3][5] More specific, yet qualitative, data is summarized in the table below.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Classification | Solvent | Solubility Description | Citation |

| Polar Protic | Water | Soluble | [3][5] |

| Methanol | Soluble, Slightly (when heated) | [1][3][5][6] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Sparingly | [1][6] |

| Acetonitrile:Water (5:95 v/v) | A solution of 4.16 µg/mL is readily prepared. | [7] | |

| Nonpolar/Slightly Polar | Chloroform | Sparingly | [1][6] |

Note: "Sparingly" and "Slightly" are qualitative terms from various sources and are not based on standardized quantitative measurements.

Quantitative Solubility Determination

Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

-

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

-

Materials:

-

This compound (purity >98%)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, etc.)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a validated quantitative method

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and centrifuge it to remove any remaining solid particles.

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility in units such as mg/mL or g/100mL.

-

Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

-

Stability Profile of this compound

The chemical stability of this compound is paramount for its use in multi-step syntheses and for the stability of any final products. Stability is typically assessed through forced degradation studies.

General Stability and Storage

This compound is generally considered stable under recommended storage conditions.[4] It is advisable to store the compound in a well-sealed container at room temperature, protected from light and moisture. One study indicated that a standard solution of this compound in a water/acetonitrile mixture is stable for at least 42 hours at benchtop conditions, and a sample solution is stable for up to 40 hours.[8]

Forced Degradation Studies

Forced degradation, or stress testing, is employed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[9][10][11] While a specific forced degradation study for this compound is not publicly detailed, the following protocol outlines the standard conditions that would be applied.

Experimental Protocol: Forced Degradation Study

-

Objective: To investigate the degradation of this compound under various stress conditions.

-

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method (e.g., RP-HPLC with PDA detector)

-

-

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of hydrochloric acid and heat (e.g., at 60-80 °C) for a specified period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound in a solution of sodium hydroxide and heat (e.g., at 60-80 °C) for a set time. Neutralize before analysis. The amide linkage in the acetyl group and the cyclic urea (B33335) structure are potential sites for hydrolysis.

-

Oxidative Degradation: Treat a solution of the compound with hydrogen peroxide at room temperature or elevated temperature for a defined duration.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) for an extended period.

-

Photolytic Degradation: Expose a solution of the compound to UV and visible light in a photostability chamber, as per ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. Peak purity analysis using a PDA detector is crucial.

A stability-indicating RP-HPLC method for the determination of this compound as a genotoxic impurity has been developed.[7][12] This method could be adapted for a formal stability study.

Visualizing Experimental Workflows and Influencing Factors

Experimental Workflow for Solubility and Stability Assessment

The following diagram illustrates a typical workflow for determining the solubility and stability of a chemical entity like this compound.

Caption: Workflow for solubility and stability testing.

Factors Influencing the Stability of this compound

The stability of this compound is influenced by several external factors, which can lead to the formation of degradation products.

Caption: Key factors affecting the stability.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound based on currently available public information. While qualitative data suggests good solubility in polar solvents, further quantitative studies are necessary for precise applications. The stability profile, informed by the principles of forced degradation, indicates that hydrolysis, oxidation, heat, and light are potential degradation pathways to consider. The provided experimental protocols serve as a starting point for researchers to generate specific, in-house data to support their drug development and manufacturing activities. The development of a stability-indicating HPLC method is a crucial first step in any comprehensive stability assessment.

References

- 1. chembk.com [chembk.com]

- 2. This compound CAS 5391-39-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 5391-39-9 [chemicalbook.com]

- 7. impactfactor.org [impactfactor.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biomedres.us [biomedres.us]

- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Acetyl-2-imidazolidinone: Molecular Formula and Weight Confirmation

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical confirmation of 1-Acetyl-2-imidazolidinone. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize this versatile compound. This compound serves as a crucial building block and intermediate in the synthesis of various pharmaceuticals, including antihypertensive compounds like moxonidine.[1][2]

Physicochemical Properties

This compound is a white to off-white crystalline powder.[3] Its core structure consists of a five-membered imidazolidinone ring with an acetyl group attached to one of the nitrogen atoms.[4] This compound is recognized for its utility as a reagent and intermediate in the preparation of more complex molecules.[1][3]

A summary of its key quantitative data is presented below for clear reference and comparison.

| Property | Value |

| Molecular Formula | C₅H₈N₂O₂[1][3][5][6] |

| Molecular Weight | 128.13 g/mol [1][3] |

| Monoisotopic Mass | 128.058577502 u[4] |

| CAS Number | 5391-39-9[3][5][6] |

| Melting Point | 173 - 186 °C[2][3] |

| Appearance | White to almost white crystalline powder[3] |

| Purity (Typical) | ≥ 98% (by GC or HPLC)[3][5] |

| Solubility | Sparingly soluble in Chloroform and DMSO; Slightly soluble in Methanol (B129727) (with heating)[2] |

Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. Below are protocols for the synthesis of this compound and a standard procedure for the confirmation of its molecular weight.

1. Synthesis of this compound from 2-Imidazolidinone

This protocol is based on a general procedure involving the acetylation of 2-imidazolidinone.[1]

-

Materials:

-

2-Imidazolidinone (5.18 g, 60.2 mmol)

-

Acetic Anhydride (B1165640) (50 mL)

-

100 mL round-bottom flask

-

Oil bath and magnetic stirrer

-

Filtration apparatus

-

Cold ethanol (B145695)

-

-

Procedure:

-

Add 5.18 g of 2-imidazolidinone and 50 mL of acetic anhydride to a 100 mL round-bottom flask.

-

Place the flask in an oil bath on a magnetic stirrer.

-

Heat the reaction mixture to 150 °C and stir for 1 hour.

-

After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.

-

Collect the precipitated solid by filtration.

-

Wash the solid with a small amount of cold ethanol to remove residual impurities.

-

Dry the final product, this compound, to obtain a colorless solid. The reported yield for this procedure is approximately 64.1%.[1]

-

2. Molecular Weight Confirmation via Mass Spectrometry

This is a standard analytical chemistry protocol for confirming the molecular weight of a synthesized compound.

-

Objective: To verify that the molecular weight of the synthesized product corresponds to the theoretical molecular weight of this compound (128.13 g/mol ).

-

Instrumentation:

-

Electrospray Ionization Mass Spectrometer (ESI-MS)

-

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent, such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to operate in positive ion mode, as the compound can be readily protonated ([M+H]⁺).

-

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-300).

-

Data Analysis: Analyze the resulting spectrum. The primary peak of interest should correspond to the protonated molecule, [C₅H₈N₂O₂ + H]⁺, which would have an expected m/z value of approximately 129.14. The presence of this peak confirms the molecular weight of the compound.

-

Workflow and Pathway Visualizations

Diagrams are essential for illustrating complex workflows and relationships in a clear and concise manner.

Caption: Workflow for Synthesis and Analytical Confirmation of this compound.

References

Purity Analysis of Commercially Available 1-Acetyl-2-imidazolidinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of commercially available 1-Acetyl-2-imidazolidinone. A critical starting material and potential impurity in pharmaceutical manufacturing, its purity assessment is paramount for ensuring the quality, safety, and efficacy of final drug products. This document details a validated High-Performance Liquid Chromatography (HPLC) method, discusses other potential analytical techniques, and summarizes key validation parameters.

Introduction

This compound (CAS No. 5391-39-9) is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] It is also identified as a potential genotoxic impurity in certain drug products, such as Tizanidine Hydrochloride.[2][3][4] Therefore, robust and validated analytical methods are essential for its quantification and control. This guide outlines the current best practices for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and validated method for the qualitative and quantitative analysis of this compound.[2][3]

Experimental Protocol: RP-HPLC Method

A validated RP-HPLC method for the determination of this compound has been developed and is suitable for quality control purposes.[2][3]

Chromatographic Conditions:

| Parameter | Specification |

| Column | ODS 3V (or equivalent C18) |

| Mobile Phase A | Not specified in the provided results. Typically a buffered aqueous solution. |

| Mobile Phase B | Acetonitrile and water in a 90:10 v/v ratio.[2] |

| Diluent | Water:Acetonitrile (95:5 v/v).[2] |

| Flow Rate | Typically 1.0 mL/min. |

| Detection Wavelength | 215 nm.[2][3] |

| Injection Volume | Typically 10-20 µL. |

| Column Temperature | Ambient or controlled (e.g., 25 °C). |

Standard Solution Preparation:

A standard stock solution of this compound is prepared by dissolving a known quantity of the reference standard in the diluent.[2] Further dilutions are made to achieve the desired concentration for calibration and analysis. For example, a working standard solution of 4.16 µg/mL can be used.[2]

Sample Solution Preparation:

Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a concentration within the linear range of the method.[2]

Method Validation Data

The RP-HPLC method has been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.[2]

| Validation Parameter | Result |

| Linearity Range | 0.16 - 1.04 µg/mL.[2][3] |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 2.7 ppm.[2] |

| Limit of Quantification (LOQ) | 8.2 ppm.[2] |

| Precision (%RSD) | System Precision: 0.21% Method Precision: Within acceptable limits.[2] |

| Accuracy (% Recovery) | Within acceptable limits (typically 98-102%). |

| Specificity | The method is specific for this compound in the presence of related substances and degradation products.[2] |

Experimental Workflow

Caption: Workflow for the purity analysis of this compound by RP-HPLC.

Orthogonal Analytical Techniques

To ensure a comprehensive purity profile, orthogonal analytical techniques that rely on different separation and detection principles are recommended.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. Commercial suppliers often specify purity determined by GC, indicating its use in quality control.

General GC Parameters (Hypothetical):

| Parameter | Specification |

| Column | A polar capillary column (e.g., DB-WAX, HP-INNOWax). |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Temperature Program | Initial temperature of 100 °C, ramped to 240 °C. |

| Carrier Gas | Helium or Nitrogen |

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte. The purity is determined by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.

Key Steps in qNMR Analysis:

-

Selection of a suitable internal standard: The standard should have a simple spectrum with at least one resonance that does not overlap with any analyte signals. It should also be stable and not react with the analyte or the solvent.

-

Accurate weighing: Both the analyte and the internal standard must be weighed accurately.

-

Sample preparation: Dissolve the accurately weighed analyte and internal standard in a suitable deuterated solvent.

-

NMR data acquisition: Acquire the 1H NMR spectrum under conditions that ensure accurate integration (e.g., long relaxation delay).

-

Data processing and calculation: Integrate the selected signals of the analyte and the internal standard and calculate the purity using the appropriate formula.

While specific qNMR protocols for this compound are not published, the general principles of qNMR can be applied for its purity assessment.

Identification and Characterization of Impurities

A thorough purity analysis involves the identification and characterization of any potential impurities. These may include starting materials, by-products from the synthesis, or degradation products.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method. These studies involve subjecting the this compound to various stress conditions more severe than accelerated stability testing.

Typical Stress Conditions:

-

Acidic Hydrolysis: e.g., 0.1 N HCl at elevated temperature.

-

Basic Hydrolysis: e.g., 0.1 N NaOH at elevated temperature.

-

Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

-

Thermal Degradation: e.g., Heating the solid sample at a high temperature.

-

Photolytic Degradation: e.g., Exposing the sample to UV and visible light.

The stressed samples are then analyzed by the developed HPLC method to separate the parent compound from any degradation products.

Caption: Logical workflow for forced degradation studies of this compound.

Conclusion

The purity of this compound can be reliably determined using a validated RP-HPLC method. For a comprehensive purity profile, orthogonal techniques such as GC and qNMR should be considered. Forced degradation studies are crucial for identifying potential impurities and establishing the stability-indicating properties of the analytical methods. The information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals to establish robust quality control strategies for this compound.

References

1-Acetyl-2-imidazolidinone: A Technical Health and Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety data for handling 1-Acetyl-2-imidazolidinone. The information is compiled from various safety data sheets and scientific literature to ensure a thorough understanding of its properties and potential hazards. This guide is intended to support risk assessments and the implementation of safe laboratory practices.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

| Property | Value | Reference |

| CAS Number | 5391-39-9 | [1] |

| Molecular Formula | C5H8N2O2 | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 173-175 °C | [2] |

| Solubility | Soluble in water and organic solvents. | [1] |

| Density | 1.237 g/cm³ | [2] |

| pKa (Predicted) | 12.11 ± 0.20 | [1] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards identified are skin and eye irritation.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

Toxicological Data Summary

Detailed toxicological studies on this compound are not widely published. However, based on its GHS classification and its status as a genotoxic impurity, the following toxicological endpoints are of concern.

| Toxicological Endpoint | Summary of Findings |

| Acute Oral Toxicity | Data not available. |

| Dermal Toxicity | Data not available. |

| Inhalation Toxicity | Data not available. |

| Skin Corrosion/Irritation | Classified as a skin irritant (Category 2). Causes skin irritation. |

| Serious Eye Damage/Irritation | Classified as a serious eye irritant (Category 2A). Causes serious eye irritation. |

| Respiratory or Skin Sensitization | Data not available. |

| Germ Cell Mutagenicity | Identified as a genotoxic impurity.[3] Specific mutagenicity data (e.g., Ames test results) are not publicly available. |

| Carcinogenicity | Data not available. |

| Reproductive Toxicity | Data not available. |

| Specific Target Organ Toxicity (Single Exposure) | Data not available. |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available. |

| Aspiration Hazard | Not applicable based on its physical state. |

Experimental Protocols for Key Safety Assessments

While specific experimental results for this compound are limited, this section outlines the standard methodologies for key toxicological assays relevant to its identified hazards. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD TG 439)

This test method provides a framework for assessing the skin irritation potential of a substance.

-

Test System: A commercially available, reconstituted human epidermis model that mimics the biochemical and physiological properties of the upper parts of the human skin.

-

Procedure:

-

A small amount of the test substance (this compound) is applied topically to the skin tissue surface.

-

The substance is left in contact with the tissue for a defined period (e.g., 60 minutes).

-

Following exposure, the tissue is thoroughly rinsed to remove the test substance.

-

The tissue is then incubated for a post-exposure period (e.g., 42 hours).

-

-

Endpoint Measurement: Cell viability is determined by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is measured spectrophotometrically.

-

Interpretation: A reduction in cell viability below a certain threshold (typically 50%) compared to a negative control indicates that the substance is an irritant.

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (Based on OECD TG 437)

This assay is used to identify substances that can cause serious eye damage.

-

Test System: Freshly isolated bovine corneas obtained from abattoirs.

-

Procedure:

-

The test substance is applied to the epithelial surface of the cornea.

-

The cornea is incubated for a specified period (e.g., 10 minutes).

-

The substance is then rinsed from the cornea.

-

-

Endpoint Measurement:

-

Opacity: The cloudiness of the cornea is measured using an opacitometer.

-

Permeability: The passage of a fluorescent dye (sodium fluorescein) through the cornea is measured with a spectrophotometer.

-

-

Interpretation: An in vitro irritancy score is calculated based on the opacity and permeability values. Scores exceeding a certain threshold classify the substance as a severe eye irritant.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD TG 471)

This test is used to evaluate the mutagenic potential of a substance by assessing its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

-

Test System: Multiple strains of bacteria that are auxotrophic for a specific amino acid (e.g., histidine for S. typhimurium).

-

Procedure:

-

The bacterial strains are exposed to various concentrations of this compound, both with and without an external metabolic activation system (S9 mix from rat liver).

-

The bacteria are then plated on a minimal agar (B569324) medium that lacks the specific amino acid.

-

-

Endpoint Measurement: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted after a suitable incubation period.

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.

Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved respirator with an appropriate cartridge.

Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spills and Disposal

-

Spills: Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, cordon off the area and follow emergency procedures.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from initial risk assessment to final disposal.

Caption: Logical workflow for the safe handling of this compound.

This guide provides a comprehensive overview of the health and safety data for this compound. Researchers, scientists, and drug development professionals should use this information to conduct thorough risk assessments and implement appropriate safety measures to minimize exposure and ensure a safe working environment. Due to its classification as a genotoxic impurity, extreme caution is advised when handling this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Acetyl-2-imidazolidinone

Introduction

1-Acetyl-2-imidazolidinone is a chemical compound utilized as a synthetic reagent and building block in the preparation of various pharmaceutical compounds, including antihypertensive agents.[1][2] Its molecular structure, featuring an acetyl group attached to an imidazolidinone ring, makes it a versatile intermediate in organic synthesis.[2][3] This document provides detailed protocols for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The protocols are based on established chemical literature, primarily focusing on the acetylation of 2-imidazolidinone.

Materials and Reagents

The necessary materials and their chemical properties for the primary synthesis protocol are summarized below.

| Reagent Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Imidazolidinone | 120-93-4 | C₃H₆N₂O | 86.09 |

| Acetic Anhydride (B1165640) | 108-24-7 | C₄H₆O₃ | 102.09 |

| Ethanol (B145695) | 64-17-5 | C₂H₆O | 46.07 |

| Ethyl Acetate (B1210297) | 141-78-6 | C₄H₈O₂ | 88.11 |

Experimental Protocols

Two primary methods for the synthesis of this compound are presented, both utilizing 2-imidazolidinone as the starting material.

Protocol 1: Acetylation using Acetic Anhydride with Ethanol Wash

This protocol is a straightforward method involving the reaction of 2-imidazolidinone with an excess of acetic anhydride.[1][4]

Procedure:

-

To a 100 mL round-bottom flask, add 5.18 g (60.2 mmol) of 2-imidazolidinone and 50 mL of acetic anhydride.[4]

-

Place the flask in a pre-heated oil bath at 150 °C.

-

Stir the reaction mixture vigorously at 150 °C for 1 hour.[4]

-

After 1 hour, remove the flask from the oil bath and allow the mixture to cool to room temperature. A solid precipitate will form.[2][4]

-

Collect the precipitated solid by filtration.[4]

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting material and impurities.[4]

-

Dry the resulting colorless solid to obtain this compound. The expected yield is approximately 4.94 g (64.1%).[1][4]

Protocol 2: Acetylation using Acetic Anhydride with Alkyl Acetate Dilution

This alternative method, described in a patent, aims for a higher yield and purity by modifying the work-up procedure.[5]

Procedure:

-

In a reaction vessel, create a mixture of 2-imidazolidinone and acetic anhydride in a 1:2 molar ratio. For example, use 42.0 g (0.468 mol) of 2-imidazolidinone and 97.2 g (0.937 mol) of acetic anhydride.[5]

-

Stir the mixture for 1 hour at a temperature of 65 °C, and then increase the temperature to 90 °C and stir for an additional hour.[5]

-